molecular formula C14H15NO2 B12571974 Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate CAS No. 199802-09-0

Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B12571974
CAS No.: 199802-09-0
M. Wt: 229.27 g/mol
InChI Key: VYDYIBSPGNCPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with isopropanol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3-(4-methylphenyl)prop-2-enoate: Similar structure but lacks the cyano group.

    Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate: Similar structure with an ethyl ester instead of isopropyl.

Properties

CAS No.

199802-09-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO2/c1-10(2)17-14(16)13(9-15)8-12-6-4-11(3)5-7-12/h4-8,10H,1-3H3

InChI Key

VYDYIBSPGNCPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.